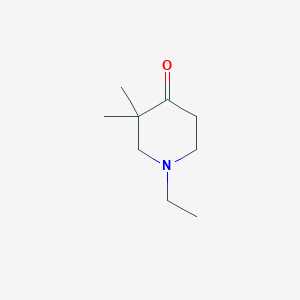![molecular formula C8H12N6 B1475684 3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine CAS No. 2092489-71-7](/img/structure/B1475684.png)
3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
Übersicht
Beschreibung
The compound “3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine” is a derivative of [1,2,4]triazolo[4,3-a]pyrazin-8-amine . It is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . This compound has been studied for its potential biological activities .
Synthesis Analysis
The synthesis of this compound and its derivatives has been the subject of several studies . For example, new potent glycogen synthase kinase-3 (GSK-3) inhibitors, 8-amino-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives, were designed, synthesized, and evaluated in vitro .Molecular Structure Analysis
The molecular structure of this compound has been confirmed using various techniques such as 1H NMR and mass spectra . The compound displays a [1,2,4]triazolo[4,3-a]pyridine ring as the heme-binding scaffold .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of its antibacterial effects . It has been inferred that triazolo[4,3-a]pyrazine derivatives with an indole moiety might form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
This compound has been tested for its efficacy against bacterial strains such as Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) . The minimum inhibitory concentrations (MICs) were determined using the microbroth dilution method, indicating its potential as an antibacterial agent .
Antifungal Activity
Similar to its antibacterial properties, this compound has also been evaluated for antifungal activity. The effectiveness was measured by the diameters of the zones of inhibition, suggesting its use in treating fungal infections .
Antiviral Activity
The compound’s derivatives have shown potential antiviral activity against viruses like Herpes simplex virus . This was tested using an improved plaque-reduction assay on Vero African monkey kidney cells .
Kinase Inhibition
Derivatives of this compound have been synthesized and evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases. These enzymes are critical in cancer cell signaling pathways, making the compound’s derivatives valuable for cancer research .
Antiproliferative Activities
In addition to kinase inhibition, these derivatives have been tested for antiproliferative activities against various cell lines in vitro. This suggests their potential use in developing anti-cancer therapies .
Chemical Synthesis and Characterization
The compound serves as a key scaffold for synthesizing novel derivatives. These derivatives have been characterized using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry, highlighting the compound’s role in chemical research .
Zukünftige Richtungen
The compound and its derivatives have shown promise in various fields, including cancer immunotherapy and antibacterial applications . Future research could focus on further optimizing the structure of these compounds to improve their potency, metabolic stability, and selectivity . Additionally, more studies are needed to fully understand the mechanism of action and safety profile of these compounds.
Wirkmechanismus
Target of Action
Similar compounds have shown antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . Therefore, it is plausible that this compound may also target bacterial cells.
Mode of Action
It is known that similar compounds exhibit antibacterial activities These compounds may interact with bacterial cells, leading to their death or inhibition of growth
Biochemical Pathways
Similar compounds have shown to affect bacterial growth , suggesting that this compound may interfere with the biochemical pathways essential for bacterial survival and proliferation.
Result of Action
Similar compounds have shown antibacterial activities , suggesting that this compound may also exhibit similar effects
Eigenschaften
IUPAC Name |
3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6/c1-13(2)7-8-12-11-6(5-9)14(8)4-3-10-7/h3-4H,5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLBMBDKPJBJOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN2C1=NN=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



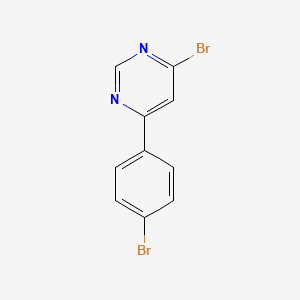
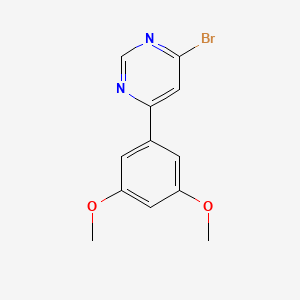
![1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-ol](/img/structure/B1475606.png)

![Cyclopropyl-(2,2-difluorobenzo[1,3]dioxol-5-ylmethyl)-amine](/img/structure/B1475609.png)
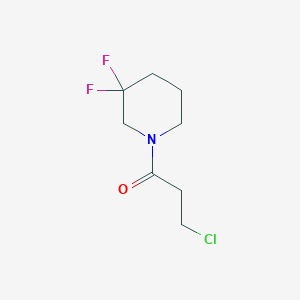

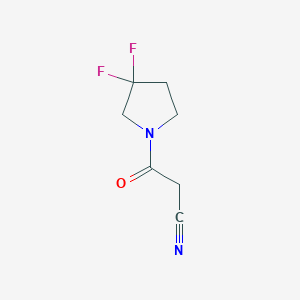
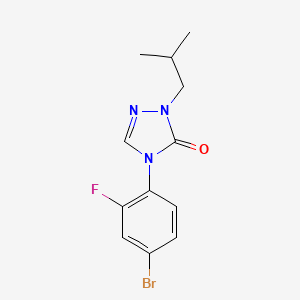
![Ethyl 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1475616.png)
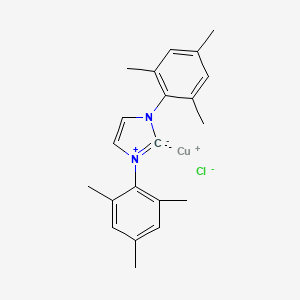
amine](/img/structure/B1475622.png)
![[4-(4-Fluorobenzyloxy)-pyrazol-1-yl]-acetic acid](/img/structure/B1475623.png)
